molecular formula C12H16N2O2 B1291264 Benzyl 3-(aminomethyl)azetidine-1-carboxylate CAS No. 1016731-24-0

Benzyl 3-(aminomethyl)azetidine-1-carboxylate

Cat. No.: B1291264
CAS No.: 1016731-24-0
M. Wt: 220.27 g/mol
InChI Key: BYCVYBQLKZYFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate typically involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and substitution reactions. The process can be summarized as follows:

    Reaction of Benzylamine with Epichlorohydrin: This step forms an intermediate aziridine compound.

    Cyclization: The intermediate undergoes cyclization to form the azetidine ring.

    Substitution: The final step involves substitution reactions to introduce the aminomethyl and carboxylate groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(aminomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

  • Benzyl 3-iodoazetidine-1-carboxylate
  • Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
  • 1-Cbz-3-aminoazetidine
  • 1-Cbz-3-hydroxyazetidine

Uniqueness: Benzyl 3-(aminomethyl)azetidine-1-carboxylate is unique due to its aminomethyl group, which provides additional reactivity and versatility in chemical synthesis. This distinguishes it from other azetidine derivatives that may lack this functional group.

Properties

IUPAC Name

benzyl 3-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCVYBQLKZYFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640764
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016731-24-0
Record name Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.